molecular formula C10H17ClN2O2 B7921653 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7921653
M. Wt: 232.71 g/mol
InChI Key: QWNLNEPDFHRCEP-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidine ring, a chloroacetyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: 2-Chloroacetyl chloride is added dropwise to a solution of N-methylpyrrolidine in anhydrous dichloromethane.

    Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Reduction: Formation of N-[1-(2-Hydroxy-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide.

    Oxidation: Formation of N-oxides of the pyrrolidine ring.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring may also interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Bromo-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
  • N-[1-(2-Iodo-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
  • N-[1-(2-Fluoro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

Uniqueness

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it suitable for specific applications where controlled reactivity is desired.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLNEPDFHRCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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